Bufalin

Overview

Description

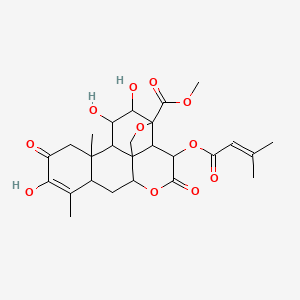

Bufalin is a cardiotonic steroid toxin originally isolated from the venom of the Chinese toad, Bufo gargarizans . It is a major component of the traditional Chinese medicine “Chan Su,” which has been used for centuries for its therapeutic properties . This compound has garnered significant attention due to its potent anticancer, anti-inflammatory, and cardiotonic effects .

Scientific Research Applications

Bufalin has a wide range of scientific research applications:

Mechanism of Action

Bufalin exerts its effects by interacting with the Na+/K±ATPase pump, leading to the inhibition of this enzyme . This interaction disrupts cellular ion balance, inducing apoptosis in cancer cells . This compound also modulates various signaling pathways, including NF-κB, PI3K/Akt, and β-Catenin, which are involved in cell proliferation, apoptosis, and inflammation .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Bufalin interacts with various enzymes, proteins, and other biomolecules. It has been demonstrated to inhibit the growth of tumor cells, such as leukemia and prostatic cancer, by inducing apoptosis and cell cycle arrest . It also increases the sensitivity of leukemia cells to other chemotherapeutic agents .

Cellular Effects

This compound influences cell function by regulating cell proliferation and apoptosis . It has a synergistic effect with other drugs and can increase their inhibitory effects on cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Transcription factors NFκB and AP-1 are activated to promote this compound-induced apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bufalin can be synthesized through various methods, including the reaction of this compound with Ishikawa’s reagent, resulting in the production of this compound derivatives such as this compound 2,3-ene and this compound 3,4-ene . The compounds are purified using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound often involves the extraction from toad venom, followed by purification processes. Advanced techniques like coaxial electrostatic spray technology and high-pressure homogenization are employed to fabricate this compound-loaded nanoparticles for drug delivery .

Chemical Reactions Analysis

Types of Reactions: Bufalin undergoes various chemical reactions, including oxidation, reduction, and substitution. It interacts with the Na+/K±ATPase pump, which is crucial for cardiovascular function .

Common Reagents and Conditions: Common reagents used in this compound reactions include Ishikawa’s reagent for the synthesis of this compound derivatives . Reaction conditions often involve dry solvents like diethyl ether and controlled temperatures .

Major Products: The major products formed from this compound reactions include this compound derivatives such as this compound 2,3-ene and this compound 3,4-ene, which exhibit biological activities similar to other cardiac steroids but with reduced cytotoxicity .

Comparison with Similar Compounds

Bufalin belongs to the bufadienolide family, which includes compounds like arenobufagin, cinobufagin, hellibregin, marinobufagin, and telocinobufagin . Compared to these compounds, this compound exhibits unique properties such as enhanced solubility and greater cytotoxicity against multiple myeloma . It also shows strong suppression against tumor cell lines with less acute toxicity at nanomolar levels .

This compound’s unique ability to target multiple signaling pathways and its potent anticancer properties make it a valuable compound in scientific research and therapeutic applications.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Bufalin involves several steps, starting from readily available starting materials to the final product. The pathway involves the use of organic chemistry techniques such as oxidation, reduction, and condensation reactions.", "Starting Materials": ["Deoxycholic acid", "2,4-dinitrophenylhydrazine", "ethyl acetoacetate", "methyl iodide", "magnesium", "ethylmagnesium bromide", "3-methyl-2-butanone", "acetic anhydride", "sodium borohydride", "sodium hydroxide", "acetic acid", "hydrochloric acid", "sodium chloride", "water", "ethyl acetate", "hexane"], "Reaction": ["The first step involves the reaction of deoxycholic acid with 2,4-dinitrophenylhydrazine to form the hydrazone derivative.", "The hydrazone derivative is then treated with ethyl acetoacetate and methyl iodide to form a substituted pyrazole.", "The substituted pyrazole is then reduced with magnesium in the presence of ethylmagnesium bromide to form the corresponding alcohol.", "The alcohol is then converted to the corresponding ketone using 3-methyl-2-butanone and acetic anhydride.", "The ketone is then reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is then oxidized to form the corresponding aldehyde using sodium hydroxide and acetic acid.", "The aldehyde is then condensed with a Grignard reagent to form the final product, Bufalin.", "The final product is purified using standard techniques such as recrystallization and chromatography."] } | |

CAS RN |

465-21-4 |

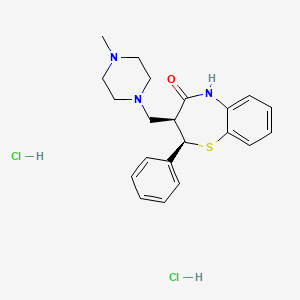

Molecular Formula |

C24H34O4 |

Molecular Weight |

386.5 g/mol |

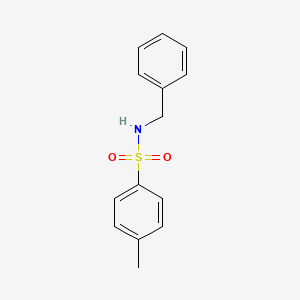

IUPAC Name |

5-[(10S,13R,14R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one |

InChI |

InChI=1S/C24H34O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,14,16-20,25,27H,4-5,7-13H2,1-2H3/t16?,17?,18?,19?,20?,22-,23+,24+/m0/s1 |

InChI Key |

QEEBRPGZBVVINN-ZVSUOYQDSA-N |

Isomeric SMILES |

C[C@]12CCC(CC1CCC3C2CC[C@]4([C@]3(CCC4C5=COC(=O)C=C5)O)C)O |

SMILES |

O=C1C=CC([C@H]2CC[C@]3(O)[C@]4([H])CC[C@]5([H])C[C@@H](O)CC[C@]5(C)[C@@]4([H])CC[C@]23C)=CO1 |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O |

Appearance |

Solid powder |

Other CAS RN |

465-20-3 |

Pictograms |

Acute Toxic |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

ufalin bufalin, (3alpha,5beta)-isome |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1667949.png)

![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)

![2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol](/img/structure/B1667962.png)

![N-[4-[3,5-bis(trifluoromethyl)pyrazol-1-yl]phenyl]-4-chlorobenzamide](/img/structure/B1667967.png)

![N-{7-[1-(4-tert-butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxy-formamidine](/img/structure/B1667968.png)